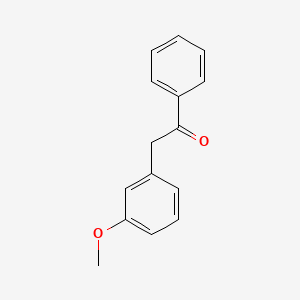

2-(3-Methoxyphenyl)-1-phenylethan-1-one

Description

BenchChem offers high-quality 2-(3-Methoxyphenyl)-1-phenylethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxyphenyl)-1-phenylethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPRLBDYPYGZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374866 | |

| Record name | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29955-26-8 | |

| Record name | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Strategic Guide to Unveiling the Bio-Pharmacological Potential of 2-(3-Methoxyphenyl)-1-phenylethan-1-one

Introduction: Charting the Course for a Novel Molecular Entity

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to therapeutic application is both arduous and exciting. This guide delineates a comprehensive, multi-tiered strategy for the biological activity screening of 2-(3-Methoxyphenyl)-1-phenylethan-1-one, a compound with a yet-to-be-explored pharmacological profile. The structural features of this molecule, possessing a deoxybenzoin core with a methoxy substituent, suggest the potential for a range of biological activities, from anticancer and anti-inflammatory to antioxidant and antimicrobial effects.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed to provide not just a sequence of experiments, but a logical and scientifically rigorous framework for elucidating the therapeutic promise of this compound. We will navigate through a cascade of in silico and in vitro assays, each step building upon the last to construct a comprehensive understanding of the molecule's biological interactions. Our approach is rooted in the principles of efficiency and informed decision-making, ensuring that resources are directed toward the most promising avenues of investigation.

Physicochemical Properties of 2-(3-Methoxyphenyl)-1-phenylethan-1-one

A foundational understanding of the physicochemical properties of a compound is paramount before embarking on extensive biological screening. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and ultimately its potential as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C15H14O2 | PubChem[1] |

| Molecular Weight | 226.27 g/mol | PubChem[1] |

| IUPAC Name | 2-(3-methoxyphenyl)-1-phenylethanone | PubChem[1] |

| CAS Number | 29955-26-8 | PubChem[1] |

| SMILES | COC1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 | PubChem[1] |

A Phased Approach to Biological Activity Screening

Our proposed screening strategy is designed as a hierarchical workflow, commencing with computational predictions to guide subsequent in vitro investigations. This phased approach allows for early identification of potential liabilities and focuses experimental efforts on the most plausible biological targets.

Caption: A hypothetical signaling pathway potentially modulated by 2-(3-Methoxyphenyl)-1-phenylethan-1-one.

For instance, if the compound shows potent anticancer activity, further studies could include:

-

Apoptosis Assays: To determine if the compound induces programmed cell death.

-

Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.

-

Western Blotting: To probe the expression levels of key proteins involved in cell survival and apoptosis pathways.

If anti-inflammatory activity is observed, mechanistic studies could focus on:

-

Enzyme Inhibition Assays: To assess the direct inhibition of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

-

Cytokine Profiling: To measure the effect of the compound on the production of pro-inflammatory and anti-inflammatory cytokines.

Conclusion and Future Directions

This technical guide provides a robust and systematic framework for the initial biological evaluation of 2-(3-Methoxyphenyl)-1-phenylethan-1-one. By employing a phased approach that integrates in silico prediction with a comprehensive panel of in vitro assays, researchers can efficiently and effectively elucidate the pharmacological potential of this novel compound. The data generated from this screening cascade will be instrumental in guiding future research, including lead optimization, in vivo efficacy studies, and ultimately, the potential development of a new therapeutic agent. The journey from a synthesized molecule to a life-changing medicine is long, but a well-defined and scientifically sound screening strategy is the essential first step on that path.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2759614, 2-(3-Methoxyphenyl)-1-phenylethan-1-one. [Link].

-

Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., Liu, G., & Tang, Y. (2019). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 10(1), 148-157. [Link].

-

Ahmad, S. F., Zoheir, K. M. A., Abdel-Hamied, H. E., Ashour, M. E., Bakheet, S. A., Sabry, A., & Attia, S. M. (2021). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Pharmaceuticals, 14(10), 1045. [Link].

-

Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2004). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 24(5A), 3023-3030. [Link].

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link].

-

Ilie, M., Spac, A., Copolovici, D. M., & Lupu, D. (2020). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 9(4), 310. [Link].

-

Babu, D., & Thangavelu, M. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Pharmacy and Bioallied Sciences, 12(3), 225-233. [Link].

-

World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link].

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link].

-

ResearchGate. (2023). (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. [Link].

-

Paski, A. V., Pramitasari, R., & Widowati, W. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Avicenna journal of phytomedicine, 7(5), 444–453. [Link].

- Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone. .

-

MDPI. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link].

-

Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link].

-

MDPI. (2022). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. [Link].

-

ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link].

-

ADMETlab 2.0. [Link].

-

IRO Journals. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. [Link].

-

ResearchGate. (2016). (PDF) Bioassays for Anticancer Activities. [Link].

-

PubMed. (2016). Bioassays for anticancer activities. [Link].

-

ResearchGate. (2021). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link].

-

Taylor & Francis Online. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. [Link].

-

National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link].

-

YouTube. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link].

-

International Journal of Drug Development & Research. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. [Link].

-

MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link].

-

ResearchGate. (2015). Phytochemical Investigation and in vitro Antioxidant Activity of Different Leaf Extracts of Salix mucronata Thunb. [Link].

-

MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. [Link].

-

International Institute of Anticancer Research. (2017). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. [Link].

-

YouTube. (2024). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. [Link].

-

National Institutes of Health. (2025). ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. [Link].

- Google Patents. (2012). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. .

-

National Institutes of Health. (2022). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. [Link].

-

MDPI. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 231093, 1-(4-Methoxyphenyl)-2-phenylethan-1-one. [Link].

Sources

The Emerging Therapeutic Landscape of Methoxyphenyl Ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The methoxyphenyl ethanone scaffold represents a privileged chemical structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides an in-depth analysis of the current research and potential therapeutic applications of methoxyphenyl ethanone derivatives. We will explore the diverse pharmacological activities exhibited by this class of compounds, including their anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. The underlying mechanisms of action, supported by recent scientific literature, will be detailed, offering valuable insights for researchers, scientists, and drug development professionals. Furthermore, this guide will present key experimental protocols and data interpretation strategies to facilitate the evaluation and advancement of promising lead compounds.

Introduction: The Chemical Versatility of the Methoxyphenyl Ethanone Core

The methoxyphenyl ethanone moiety, characterized by a methoxy-substituted phenyl ring attached to an ethanone group, provides a unique combination of electronic and steric properties that are conducive to diverse biological interactions. The position of the methoxy group (ortho, meta, or para) and the potential for further substitution on both the phenyl ring and the ethanone side chain allow for extensive structural modifications. This chemical tractability enables the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for drug design and optimization.

Anti-inflammatory Applications: Targeting Key Mediators of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Methoxyphenyl ethanone derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate critical inflammatory pathways.

Mechanism of Action: Inhibition of COX-2 and NF-κB Signaling

A significant body of research indicates that the anti-inflammatory effects of methoxyphenyl ethanone derivatives are often mediated by the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Certain methoxyphenyl ethanone derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the entire inflammatory cascade.[1][2] For instance, the compound 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been demonstrated to block the nuclear translocation of NF-κB subunits, leading to a significant reduction in pro-inflammatory mediators.[2]

Caption: NF-κB signaling pathway and points of inhibition by methoxyphenyl ethanone derivatives.

Data Summary: Anti-inflammatory Activity of Select Derivatives

| Compound ID | Target(s) | In Vitro Activity (IC50) | Reference |

| Chalcone derivative 2f | COX-2, iNOS, NF-κB | 11.2 μM (NO inhibition) | [1] |

| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] | NF-κB, MAPK | Dose-dependent inhibition of NO, PGE2 | [2] |

| (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives | COX | 52-67% edema inhibition in vivo | [3] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol outlines a common method for assessing the anti-inflammatory activity of methoxyphenyl ethanone derivatives by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the methoxyphenyl ethanone derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value of the compound.

Anticancer Potential: A Multi-pronged Attack on Tumorigenesis

Methoxyphenyl ethanone derivatives have demonstrated significant potential in oncology research, exhibiting cytotoxic and cytostatic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.

Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4][5] This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[4]

Furthermore, several methoxyphenyl ethanone derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.[5][6] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). Arresting the cell cycle at the G1/S or G2/M checkpoints can halt tumor growth and, in some cases, sensitize cancer cells to other chemotherapeutic agents.[4]

Caption: Anticancer mechanisms of methoxyphenyl ethanone derivatives.

Data Summary: Anticancer Activity of Select Derivatives

| Compound ID | Cancer Cell Line(s) | In Vitro Activity (IC50 / Effect) | Reference |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Glioblastoma (U-87) | Reduced cell viability to 19.6% | [7] |

| (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) | Prostate Cancer | p53-mediated cell cycle arrest and apoptosis | [6] |

| Methoxyphenyl chalcone | Ovarian Cancer | Apoptosis induction, sensitizes to cisplatin | [4] |

| 1,3,4-Thiadiazole with 3-methoxyphenyl substituent (SCT-5) | Breast Cancer (MDA-MB-231) | Decreased viability to 75% at 100 µM | [8] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the methoxyphenyl ethanone derivative for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control and calculate the IC50 value.

Neuroprotective Applications: Shielding the Nervous System from Damage

Neurodegenerative diseases and acute neuronal injury, such as ischemic stroke, pose significant healthcare challenges. Methoxyphenyl ethanone derivatives have shown promise as neuroprotective agents, offering potential therapeutic avenues for these conditions.

Mechanism of Action: Antioxidant and Anti-inflammatory Effects in the CNS

The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties within the central nervous system (CNS).[9][10] Oxidative stress and inflammation are key contributors to neuronal cell death in various neurological disorders. By scavenging reactive oxygen species (ROS) and inhibiting inflammatory pathways, as described in the anti-inflammatory section, these derivatives can mitigate neuronal damage.[9][10]

Some derivatives also exert their neuroprotective effects by modulating specific signaling pathways involved in neuronal survival and energy metabolism.[11][12] For instance, the salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has been shown to promote neuronal survival by enhancing glucose uptake and regulating energy homeostasis in models of ischemic stroke.[11][12]

Caption: Neuroprotective mechanisms of methoxyphenyl ethanone derivatives.

Data Summary: Neuroprotective Activity of Select Derivatives

| Compound ID | Model | Effect | Reference |

| 7-Methoxyheptaphylline | H2O2-insulted neuronal cells | Increased cell viability | [13] |

| 1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid (MMEDA) | Focal cerebral ischemia in rats, hypoxic BV-2 and PC12 cells | Attenuated ROS and PGE2 release, reduced JNK and caspase-3 activation | [9] |

| 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (SalA-4g) | Ischemic stroke models (in vitro and in vivo) | Promoted neuronal survival, inhibited apoptosis, elevated glucose uptake | [12] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Methoxyphenyl ethanone derivatives have demonstrated activity against a range of bacteria and fungi, highlighting their potential in this critical therapeutic area.

Spectrum of Activity

Studies have shown that certain methoxyphenyl ethanone derivatives, particularly those incorporated into heterocyclic systems like oxazolidinones and triazolothiadiazines, exhibit antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14][15] Antifungal activity against species such as Candida albicans and Aspergillus niger has also been reported.[15] The presence of specific substituents, such as halogens, on the phenyl ring can significantly influence the antimicrobial potency.[15]

Other Notable Therapeutic Applications

The therapeutic potential of methoxyphenyl ethanone derivatives extends beyond the areas detailed above.

-

Pain Management: The derivative suzetrigine is a selective inhibitor of the NaV1.8 sodium channel and has been approved for the treatment of acute pain.[16] This highlights the potential for developing non-opioid analgesics from this chemical class.

-

Psychedelic and Dissociative Agents: Certain derivatives, such as those in the 2C-B family, are known for their psychoactive properties, primarily through interaction with serotonin receptors.[17] While their recreational use is well-documented, research is ongoing into the potential therapeutic applications of psychedelics for conditions like depression and PTSD. Similarly, arylcyclohexylamine derivatives, which are structurally related, act as NMDA receptor antagonists and have dissociative effects.[18]

Conclusion and Future Directions

Methoxyphenyl ethanone derivatives represent a highly promising and versatile class of compounds with a broad range of therapeutic applications. Their demonstrated efficacy as anti-inflammatory, anticancer, neuroprotective, and antimicrobial agents warrants further investigation and development. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity for specific biological targets.

-

Pharmacokinetic Profiling: To improve drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

-

In Vivo Efficacy and Safety Studies: To validate the therapeutic potential of lead compounds in relevant animal models.

-

Exploration of Novel Therapeutic Areas: To uncover new applications for this versatile chemical scaffold.

The continued exploration of methoxyphenyl ethanone derivatives holds significant promise for the discovery of next-generation therapies to address a wide range of unmet medical needs.

References

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available from: [Link]

-

(E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. PMC - NIH. Available from: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available from: [Link]

-

Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. PubMed. Available from: [Link]

-

2C-B. Wikipedia. Available from: [Link]

-

Synthesis and Anti-Inflammatory Activity of Novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) Methanone Derivatives. PubMed. Available from: [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH. Available from: [Link]

-

Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. Spandidos Publications. Available from: [Link]

-

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. PubMed. Available from: [Link]

-

Some biological active compounds including methoxyphenyl moieties. ResearchGate. Available from: [Link]

-

synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. ResearchGate. Available from: [Link]

-

Neuroprotection of a sesamin derivative, 1, 2-bis [(3-methoxyphenyl) methyl] ethane-1, 2-dicaroxylic acid (MMEDA) against ischemic and hypoxic neuronal injury. PubMed. Available from: [Link]

-

synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. Available from: [Link]

-

A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research. Available from: [Link]

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. Available from: [Link]

-

Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][7][16] thiadiazine derivatives. PMC. Available from: [Link]

-

Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication. PubMed. Available from: [Link]

-

Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells. MDPI. Available from: [Link]

-

Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. Zenodo. Available from: [Link]

-

Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available from: [Link]

-

Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. Available from: [Link]

-

Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate. Available from: [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available from: [Link]

-

2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. PubMed. Available from: [Link]

-

2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. PubMed. Available from: [Link]

-

1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI. Available from: [Link]

Sources

- 1. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Neuroprotection of a sesamin derivative, 1, 2-bis [(3-methoxyphenyl) methyl] ethane-1, 2-dicaroxylic acid (MMEDA) against ischemic and hypoxic neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 2C-B - Wikipedia [en.wikipedia.org]

- 18. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects [mdpi.com]

An In-depth Technical Guide for the Investigation of 2-(3-methoxyphenyl)-1-phenylethanone as a Novel Anti-inflammatory Agent

Abstract

Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases, driving a continuous search for novel and effective anti-inflammatory therapeutics. This technical guide outlines a comprehensive, multi-tiered strategy for the investigation of 2-(3-methoxyphenyl)-1-phenylethanone, a deoxybenzoin derivative, as a potential anti-inflammatory agent. While structurally related compounds have demonstrated biological activity, the specific anti-inflammatory potential of this molecule remains unexplored. This document provides a detailed roadmap for its systematic evaluation, from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation. The proposed workflow is designed to rigorously assess the compound's efficacy and mechanism of action, providing a solid foundation for further drug development efforts.

Introduction: The Rationale for Investigating Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process that, when properly regulated, is essential for host defense and tissue repair. However, dysregulated or chronic inflammation is a key pathological feature of a wide range of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are associated with significant adverse effects, particularly with long-term use. This underscores the urgent need for new therapeutic agents with improved safety profiles and potentially novel mechanisms of action.

The core strategy of many anti-inflammatory drugs is the inhibition of key enzymes like cyclooxygenase (COX), which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins.[1][2][3] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4] However, concerns about cardiovascular risks associated with some COX-2 inhibitors have highlighted the need for alternative therapeutic targets within the complex inflammatory cascade.

This guide focuses on the systematic investigation of 2-(3-methoxyphenyl)-1-phenylethanone, a compound with a deoxybenzoin scaffold. While direct evidence of its anti-inflammatory activity is lacking, the structural motif is present in various biologically active natural products.[5] The methoxy group on the phenyl ring may also influence its biological activity.[6] This document will detail a logical and scientifically rigorous approach to explore its potential as a novel anti-inflammatory agent.

Physicochemical Properties of 2-(3-methoxyphenyl)-1-phenylethanone

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.

| Property | Value | Source |

| IUPAC Name | 2-(3-methoxyphenyl)-1-phenylethanone | PubChem[7] |

| Molecular Formula | C15H14O2 | PubChem[7] |

| Molecular Weight | 226.27 g/mol | PubChem[7] |

| CAS Number | 29955-26-8 | PubChem[7] |

| Appearance | White to light yellow powder or crystals | TCI Chemicals |

| Melting Point | 75.0 to 77.0 °C | TCI Chemicals |

| Solubility | Soluble in organic solvents such as DMSO and ethanol | Inferred from common practice |

Proposed In Vitro Investigation of Anti-inflammatory Activity

The initial phase of screening will utilize a battery of in vitro assays to assess the compound's potential to modulate key inflammatory pathways in a controlled cellular environment.[8][9]

Cell Viability and Cytotoxicity Assessment

Prior to evaluating its anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of 2-(3-methoxyphenyl)-1-phenylethanone in the selected cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of 2-(3-methoxyphenyl)-1-phenylethanone (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Inhibition of Pro-inflammatory Mediators

The ability of the compound to inhibit the production of key pro-inflammatory mediators will be assessed in lipopolysaccharide (LPS)-stimulated macrophages.

3.2.1. Nitric Oxide (NO) Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[10]

Experimental Protocol: Griess Assay

-

Cell Treatment: Seed RAW 264.7 cells and treat with non-toxic concentrations of 2-(3-methoxyphenyl)-1-phenylethanone for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

3.2.2. Prostaglandin E2 (PGE2) Production

PGE2 is a key mediator of inflammation produced by the action of COX-2.[11]

Experimental Protocol: ELISA

-

Cell Treatment and Supernatant Collection: Follow the same procedure as for the Griess assay.

-

PGE2 Quantification: Measure the concentration of PGE2 in the cell culture supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

Elucidation of the Mechanism of Action

To understand how 2-(3-methoxyphenyl)-1-phenylethanone exerts its anti-inflammatory effects, its impact on key signaling pathways will be investigated.

3.3.1. Expression of iNOS and COX-2

The effect of the compound on the protein expression of iNOS and COX-2 will be determined by Western blotting.

Experimental Protocol: Western Blotting

-

Cell Lysis: After treatment with the compound and LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

3.3.2. NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory gene expression.[12][13][14] Its activation involves the phosphorylation and degradation of its inhibitory protein, IκBα, allowing the p65 subunit to translocate to the nucleus.

Experimental Protocol: Western Blotting for NF-κB Pathway Proteins

-

Follow the Western blotting protocol described above, using primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65.

Experimental Protocol: Immunofluorescence for p65 Nuclear Translocation

-

Cell Culture on Coverslips: Grow RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with 2-(3-methoxyphenyl)-1-phenylethanone and/or LPS.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with BSA and incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope and capture images.

3.3.3. MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are key signaling molecules involved in the inflammatory response.[15][16]

Experimental Protocol: Western Blotting for MAPK Pathway Proteins

-

Follow the Western blotting protocol described above, using primary antibodies against phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38.

Visualization of Proposed Investigational Workflow

Caption: Proposed workflow for in vitro and in vivo investigation.

Proposed In Vivo Validation of Anti-inflammatory Activity

Positive and significant results from the in vitro studies will warrant progression to a preliminary in vivo model to assess the compound's efficacy in a whole-organism system.[17][18]

Acute Inflammation Model: LPS-induced Endotoxemia in Mice

This model is a well-established and cost-effective method for screening the systemic anti-inflammatory properties of a compound.[19][20]

Experimental Protocol

-

Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Randomly divide the mice into groups (n=8-10 per group):

-

Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

-

LPS control (LPS at 1 mg/kg, i.p.)

-

2-(3-methoxyphenyl)-1-phenylethanone (at two or three different doses, administered orally or i.p. 1 hour before LPS)

-

Positive control (e.g., dexamethasone at 1 mg/kg, i.p.)

-

-

LPS Challenge: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS.

-

Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture and harvest relevant tissues (e.g., lung, liver).

-

Analysis of Inflammatory Markers:

-

Serum Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.

-

Tissue Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration in tissues by measuring MPO activity.

-

Histopathology: Perform histological examination of tissue sections stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.

-

Visualization of Key Inflammatory Signaling Pathways

Caption: Key signaling pathways in inflammation.

Data Interpretation and Future Directions

The data generated from this comprehensive investigation will provide a clear indication of the anti-inflammatory potential of 2-(3-methoxyphenyl)-1-phenylethanone.

-

Favorable Outcome: Significant inhibition of pro-inflammatory mediators in vitro, coupled with a clear mechanism of action (e.g., inhibition of NF-κB and/or MAPK pathways), and a reduction in systemic inflammation in the in vivo model would strongly support its further development.

-

Next Steps: Should the results be promising, future studies would involve:

-

Lead optimization through medicinal chemistry to improve potency and drug-like properties.

-

Evaluation in more chronic and disease-specific animal models of inflammation.

-

Comprehensive pharmacokinetic and toxicology studies.

-

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial investigation of 2-(3-methoxyphenyl)-1-phenylethanone as a potential novel anti-inflammatory agent. By systematically evaluating its effects on key inflammatory pathways and validating its efficacy in a relevant in vivo model, this proposed research will provide the critical data necessary to determine its therapeutic potential and guide future drug development efforts. The structured approach outlined herein ensures a thorough and logical progression from initial screening to mechanistic understanding, adhering to the principles of scientific integrity and rigor.

References

- Anti-Inflammatory Activity of 2,4,6-Trihydroxy-α-p-Methoxyphenyl- acetophenone (Compound D-58) - Karger Publishers. (2000, December 22).

- Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization - MDPI.

- 2-(3-Methoxyphenyl)-1-phenylethan-1-one | C15H14O2 | CID - PubChem - NIH.

- 1-(4-Methoxyphenyl)-2-phenylethanone | 1023-17-2 - TCI Chemicals.

- Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. (2024, June 30).

- NF-κB signaling in inflammation - PubMed - NIH.

- The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC - PubMed Central.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).

- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH.

- Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed. (2007, December 1).

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. (2018, November 19).

- NF-κB - Wikipedia.

- Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia | PNAS.

- Nonsteroidal anti-inflammatory drug - Wikipedia.

- 2-(3-methylphenoxy)-1-phenylethanone - C15H14O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).

- In vivo Acute Inflammatory Models - Redoxis.

- MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. (2024, January 22).

- MAPK Mitogens Interactive Pathway - R&D Systems.

- US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents.

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025, February 22).

- NSAIDs in 2 minutes! - YouTube. (2022, September 16).

- NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - Frontiers.

- Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - MDPI.

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.

- Protective Effect of Antioxidants in Nitric Oxide/COX-2 Interaction during Inflammatory Pain: The Role of Nitration - MDPI. (2020, December 16).

- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - MDPI.

- Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies - MDPI.

- (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate.

- NF-κB Signaling.

- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.

- MAPK Signaling Links Autophagy and Inflammation - Bio-Techne.

- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. (2023, June 12).

- iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena.

- Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed.

- The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH.

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024, March 28).

- Pharmacology of non-steroidal anti-inflammatory agents | Deranged Physiology. (2025, March 31).

- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - MDPI. (2021, August 6).

- Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed.

- The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - MDPI.

Sources

- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(3-Methoxyphenyl)-1-phenylethan-1-one | C15H14O2 | CID 2759614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journalajrb.com [journalajrb.com]

- 9. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization [mdpi.com]

- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpras.com [ijpras.com]

- 19. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

An In-Depth Technical Guide to the Solubility of 2-(3-Methoxyphenyl)-1-phenylethan-1-one in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3-Methoxyphenyl)-1-phenylethan-1-one, a ketone with potential applications in organic synthesis and medicinal chemistry. The document is structured to deliver not only theoretical insights into its solubility based on molecular structure but also to provide actionable experimental protocols for researchers to determine its solubility in various organic solvents.

Introduction and Molecular Profile of 2-(3-Methoxyphenyl)-1-phenylethan-1-one

2-(3-Methoxyphenyl)-1-phenylethan-1-one, also known as 3'-methoxy-deoxybenzoin, is an aromatic ketone with the chemical formula C₁₅H₁₄O₂. Its structure features a phenyl group and a 3-methoxyphenyl group attached to an ethanone backbone. Understanding the solubility of this compound is paramount for its application in reaction chemistry, purification processes such as recrystallization, and for formulation development in the pharmaceutical industry.

A comprehensive understanding of its molecular properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | PubChem[1] |

| Molecular Weight | 226.27 g/mol | PubChem[1] |

| IUPAC Name | 2-(3-methoxyphenyl)-1-phenylethanone | PubChem[1] |

| CAS Number | 29955-26-8 | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The XLogP3 value of 3.2 suggests a moderate lipophilicity, indicating that the compound is more likely to dissolve in nonpolar organic solvents than in water. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen) will influence its interactions with protic and aprotic solvents.

Theoretical Framework for Solubility Prediction

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its molecular structure and the resulting dipole moment.

Based on the molecular structure of 2-(3-Methoxyphenyl)-1-phenylethan-1-one, we can make the following predictions about its solubility in common organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the target compound cannot donate hydrogen bonds, its two hydrogen bond acceptors can interact with the hydroxyl groups of the alcohols. Therefore, moderate to good solubility is expected. For the related compound deoxybenzoin (which lacks the methoxy group), it is known to be soluble in methanol and other alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments but do not have O-H or N-H bonds. The carbonyl group and the methoxy group of our target molecule will have favorable dipole-dipole interactions with these solvents. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The large nonpolar surface area of the two phenyl rings in 2-(3-Methoxyphenyl)-1-phenylethan-1-one suggests that it will have favorable interactions with nonpolar solvents. Good solubility is expected in toluene, while solubility in a very nonpolar solvent like hexane might be lower due to the presence of the polar ketone and ether functional groups.

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural features and the properties of the solvent.

Caption: Predictive workflow for the solubility of 2-(3-Methoxyphenyl)-1-phenylethan-1-one.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following sections detail established protocols for quantifying the solubility of a compound like 2-(3-Methoxyphenyl)-1-phenylethan-1-one.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(3-Methoxyphenyl)-1-phenylethan-1-one to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A common timeframe is 24-48 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in solution does not change significantly between time points).

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of 2-(3-Methoxyphenyl)-1-phenylethan-1-one in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the equilibrium solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

The following diagram outlines the workflow for the equilibrium solubility determination.

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, high-throughput methods are employed. These methods are often kinetic rather than thermodynamic but provide valuable data for initial assessments.

Protocol (Miniaturized Shake-Flask Approach):

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 2-(3-Methoxyphenyl)-1-phenylethan-1-one in a highly soluble solvent like dimethyl sulfoxide (DMSO).

-

-

Assay Plate Preparation:

-

In a multi-well plate (e.g., 96-well), dispense the desired organic solvents into different wells.

-

Add a small, precise volume of the stock solution to each well.

-

-

Incubation and Precipitation:

-

Seal the plate and incubate with shaking for a set period (e.g., 2-24 hours) at a controlled temperature. If the solubility limit is exceeded, the compound will precipitate out of the solution.

-

-

Analysis:

-

The amount of dissolved compound can be determined by various methods:

-

Nephelometry/Turbidimetry: Measures the amount of light scattered by precipitated particles.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the absorbance of the supernatant is measured.

-

LC-MS/HPLC-UV: The most accurate HTS method, involving analysis of the supernatant after separation of the solid.

-

-

The following diagram illustrates a typical high-throughput solubility screening workflow.

Caption: High-Throughput Screening (HTS) Workflow for Solubility Assessment.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and concise table to allow for easy comparison across different solvents.

Hypothetical Solubility Data Table:

| Solvent | Solvent Polarity Index (Reichardt) | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | 31.0 | Low | Data to be determined |

| Toluene | 33.9 | High | Data to be determined |

| Dichloromethane | 40.7 | High | Data to be determined |

| Ethyl Acetate | 44.0 | High | Data to be determined |

| Acetone | 42.2 | High | Data to be determined |

| Ethanol | 51.9 | Moderate-High | Data to be determined |

| Methanol | 55.4 | Moderate-High | Data to be determined |

| Water | 63.1 | Very Low | Data to be determined |

This table, once populated with experimental data, will provide a clear picture of the solubility profile of 2-(3-Methoxyphenyl)-1-phenylethan-1-one. The correlation between solvent polarity and experimental solubility can then be analyzed to validate the initial theoretical predictions.

Conclusion

The solubility of 2-(3-Methoxyphenyl)-1-phenylethan-1-one in organic solvents is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be readily soluble in a range of common polar aprotic and nonpolar aromatic solvents, with moderate solubility in polar protic solvents. For precise and reliable data, experimental determination using methods such as the equilibrium shake-flask method is strongly recommended. The protocols and theoretical framework provided in this guide offer a comprehensive approach for researchers to understand, predict, and experimentally determine the solubility of this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759614, 2-(3-Methoxyphenyl)-1-phenylethan-1-one. Retrieved from [Link].

-

Organic Syntheses Procedure, deoxyanisoin. Retrieved from [Link].

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of 2-(3-Methoxyphenyl)-1-phenylethan-1-one for Biological Screening

Introduction: The Deoxybenzoin Scaffold - A Privileged Structure in Medicinal Chemistry

The deoxybenzoin framework, chemically known as 1,2-diphenylethan-1-one, represents a cornerstone in the edifice of medicinal chemistry. Its inherent structural features, comprising two aromatic rings linked by a flexible two-carbon bridge, provide an ideal scaffold for the design and synthesis of a diverse array of biologically active molecules. The specific compound of interest, 2-(3-Methoxyphenyl)-1-phenylethan-1-one, offers a particularly attractive starting point for derivatization. The presence of the methoxy group on one of the phenyl rings provides a handle for electronic modulation and potential metabolic stabilization, while the carbonyl group and the adjacent methylene bridge serve as versatile reaction sites for the introduction of a wide range of functional groups and heterocyclic systems.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-(3-Methoxyphenyl)-1-phenylethan-1-one. We will explore several key synthetic transformations, providing detailed, field-proven protocols. The causality behind experimental choices will be elucidated, and the described protocols are designed to be self-validating. Furthermore, we will delve into a selection of robust biological screening assays to evaluate the therapeutic potential of the synthesized derivatives, supported by insights into the structure-activity relationships (SAR) that govern their biological effects.

Synthetic Derivatization Strategies

The strategic derivatization of 2-(3-Methoxyphenyl)-1-phenylethan-1-one can be approached from multiple angles, targeting different functionalities within the molecule to generate a library of diverse compounds for biological screening.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The α-methylene group of the deoxybenzoin scaffold is readily activated by the adjacent carbonyl group, making it an excellent nucleophile in base-catalyzed condensation reactions. The Claisen-Schmidt condensation with various aromatic aldehydes provides a straightforward and efficient route to chalcones (α,β-unsaturated ketones), a class of compounds renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Rationale: The introduction of a conjugated system and a second pharmacophore (the substituted aromatic aldehyde) significantly expands the chemical space and potential for biological interactions. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, potentially forming covalent bonds with biological nucleophiles in target proteins.[2]

Sources

Application Note: A Validated Protocol for the Purification of 2-(3-Methoxyphenyl)-1-phenylethan-1-one by Silica Gel Column Chromatography

Abstract & Introduction

This application note provides a detailed, field-proven methodology for the purification of 2-(3-Methoxyphenyl)-1-phenylethan-1-one, a deoxybenzoin derivative commonly encountered as an intermediate in pharmaceutical and organic synthesis. The successful isolation of this target compound from reaction byproducts and starting materials is critical for ensuring the integrity of subsequent synthetic steps and the validity of downstream experimental data.

The protocol herein employs normal-phase flash column chromatography, a robust and scalable technique for separating moderately polar organic compounds.[1] The core of this method relies on the differential partitioning of components in a mixture between a polar stationary phase (silica gel) and a non-polar mobile phase.[1][2][3] Molecules are separated based on their polarity; more polar compounds exhibit stronger interactions with the silica gel and thus elute later, while less polar compounds travel through the column more quickly with the solvent.[1][4] This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system that explains the causality behind each procedural step to ensure reproducible, high-purity outcomes.

Analyte Profile: 2-(3-Methoxyphenyl)-1-phenylethan-1-one

A thorough understanding of the analyte's physicochemical properties is fundamental to designing an effective purification strategy. 2-(3-Methoxyphenyl)-1-phenylethan-1-one is a ketone with an ether functional group, rendering it moderately polar.

| Property | Value | Source |

| IUPAC Name | 2-(3-methoxyphenyl)-1-phenylethanone | PubChem[5] |

| Molecular Formula | C₁₅H₁₄O₂ | PubChem[5] |

| Molecular Weight | 226.27 g/mol | PubChem[5] |

| Structure |  | PubChem[5] |

| General Polarity | Moderately Polar | Inferred from structure |

The presence of the carbonyl (C=O) and methoxy (C-O-C) groups allows for strong dipole-dipole interactions and hydrogen bonding with the silanol groups (Si-OH) on the surface of the silica gel stationary phase.

The Chromatographic Principle: A Mechanistic Approach

The purification strategy is built on the principles of normal-phase adsorption chromatography.

-

Stationary Phase Selection: Silica gel (SiO₂) is the adsorbent of choice due to its highly polar surface, which is rich in hydroxyl groups.[1][2] These sites are responsible for the selective adsorption of polar and moderately polar analytes. For preparative flash chromatography, silica gel with a particle size of 40-63 µm (230-400 mesh) is standard, providing an optimal balance between resolution and flow rate.[6]

-

Mobile Phase Rationale: The mobile phase, or eluent, serves to carry the sample through the stationary phase. Its polarity is the most critical variable for controlling the separation. A non-polar solvent is used as the base, and a more polar solvent is added to modulate the overall "solvent strength." For a moderately polar compound like our target, a binary system of a hydrocarbon (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is highly effective.[7][8] By gradually increasing the proportion of the polar solvent (gradient elution), we can effectively elute compounds of increasing polarity, ensuring a clean separation.

-

The Role of Thin-Layer Chromatography (TLC): Before committing to a large-scale column, TLC is an indispensable tool for rapidly developing and optimizing the mobile phase composition. The objective is to identify a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4. This Rf range typically translates well to column chromatography, providing good separation from impurities without requiring excessively large solvent volumes.

Detailed Experimental Protocols

This section is divided into two core workflows: method development using TLC and the full-scale column chromatography purification.

Protocol I: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

Objective: To determine the optimal hexane/ethyl acetate ratio for separation.

Materials:

-

TLC plates (Silica Gel 60 F₂₅₄)

-

Crude reaction mixture

-

Developing chambers

-

Capillary spotters

-

Solvents: Hexane, Ethyl Acetate

-

Visualization tool: UV lamp (254 nm)

Procedure:

-

Prepare a Sample Solution: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.5 mL) of a suitable solvent like dichloromethane or ethyl acetate.

-

Prepare Test Eluents: In small beakers or vials, prepare ~5-10 mL of several test solvent systems with varying compositions. Good starting points for a moderately polar ketone are:

-

9:1 Hexane:Ethyl Acetate (v/v)

-

8:2 Hexane:Ethyl Acetate (v/v)

-

7:3 Hexane:Ethyl Acetate (v/v)

-

-

Spot the TLC Plate: Using a capillary tube, carefully spot the sample solution onto the baseline of three separate TLC plates. Ensure the spots are small and concentrated for best results.

-

Develop the Plates: Place one plate in each developing chamber containing a different test eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry. Visualize the separated components under a UV lamp. The desired solvent system will show clear separation between the spot for the target compound and other spots (impurities).

-

Calculate Rf: For the optimal system, calculate the Rf value:

-

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

-

Goal: Achieve an Rf value of ~0.3 for 2-(3-Methoxyphenyl)-1-phenylethan-1-one.

-

Protocol II: Preparative Flash Column Chromatography

Objective: To isolate 2-(3-Methoxyphenyl)-1-phenylethan-1-one in high purity.

Materials & Reagents:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Sand (acid-washed)

-

Cotton or glass wool

-

Optimized mobile phase (from Protocol I)

-

Collection vessels (test tubes or flasks)

-

Rotary evaporator

Step-by-Step Methodology:

-

Column Preparation (Slurry Packing):

-

Causality: The slurry method is superior to dry packing as it minimizes the inclusion of air bubbles and cracks in the stationary phase, which would otherwise lead to poor separation (channeling).[9]

-

i. Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.

-

ii. In a separate beaker, create a slurry by mixing silica gel with the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). The amount of silica should be about 30-50 times the weight of the crude sample.

-

iii. With the stopcock open, pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

-

iv. Gently tap the column to encourage even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.

-

v. Carefully add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

-

-

Sample Loading (Dry Loading Recommended):

-

Causality: Dry loading ensures that the sample is introduced to the column as a very narrow, concentrated band, which is crucial for achieving high resolution.[10]

-

i. Dissolve the crude product (e.g., 1 gram) in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

-

ii. Add a small amount of silica gel (~2-3 times the sample weight) to this solution.

-

iii. Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

-

iv. Carefully transfer this powder onto the top layer of sand in the prepared column.

-

-

Elution and Fraction Collection:

-

Causality: A gradient elution strategy, where the mobile phase polarity is gradually increased, is often more efficient than an isocratic one. It allows for the rapid elution of non-polar impurities first, followed by the target compound, and finally the more strongly retained polar impurities.[8]

-

i. Carefully add the initial mobile phase (e.g., 95:5 Hexane:EtOAc) to the column.

-

ii. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).

-

iii. Begin collecting fractions (e.g., 10-20 mL each) as soon as the solvent begins to elute.

-

iv. Systematically increase the polarity of the mobile phase as the elution progresses (e.g., move from 95:5 to 90:10 to 85:15 Hexane:EtOAc). The specific gradient will depend on the separation observed during TLC.

-

-

Fraction Analysis and Product Isolation:

-

i. Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate for direct comparison.

-

ii. Combine all fractions that contain only the pure target compound.

-

iii. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-(3-Methoxyphenyl)-1-phenylethan-1-one.

-

iv. Determine the yield and confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.

-

Data Summary and Visualization

Typical Chromatographic Parameters

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel, 230-400 mesh | Standard for high-resolution flash chromatography of polar compounds. |

| Mobile Phase | Gradient: Hexane / Ethyl Acetate | Offers excellent control over elution strength for separating moderately polar compounds from impurities. |

| Initial Eluent | 5% Ethyl Acetate in Hexane | Starts with low polarity to elute non-polar byproducts first. |

| Final Eluent | 15-20% Ethyl Acetate in Hexane | Increases polarity to elute the target compound and more polar impurities. |

| Target Rf (TLC) | ~0.3 in 10% EtOAc/Hexane | Indicates optimal mobility for good separation on the column. |

| Expected Purity | >98% | Achievable with a properly executed protocol. |

Purification Workflow Diagram

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. columbia.edu [columbia.edu]

- 5. 2-(3-Methoxyphenyl)-1-phenylethan-1-one | C15H14O2 | CID 2759614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. ri.ufs.br [ri.ufs.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Poor Aqueous Solubility of 2-(3-methoxyphenyl)-1-phenylethanone

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(3-methoxyphenyl)-1-phenylethanone. As a neutral aromatic ketone, this compound's inherent hydrophobicity presents a significant hurdle in the development of aqueous formulations for various experimental and preclinical applications. This document provides a structured, question-and-answer-based approach to understanding and systematically overcoming these solubility issues.

Section 1: Understanding the Challenge - Physicochemical Properties FAQ

Q1: What is 2-(3-methoxyphenyl)-1-phenylethanone and why is it so poorly soluble in water?

A: 2-(3-methoxyphenyl)-1-phenylethanone is an organic compound belonging to the deoxybenzoin class of aromatic ketones.[1][2] Its molecular structure is the primary reason for its poor aqueous solubility. The molecule is dominated by two large, nonpolar phenyl rings, which are highly hydrophobic (water-repelling). While the ketone (=O) and methoxy (-OCH3) groups contain oxygen atoms that can act as hydrogen bond acceptors with water, their contribution is insufficient to overcome the hydrophobicity of the large hydrocarbon scaffold.[3][4] The predicted octanol-water partition coefficient (XLogP3), a measure of lipophilicity, is approximately 3.2, indicating a strong preference for nonpolar environments over water.[1]

Q2: What are the key physicochemical properties I should be aware of?

A: Understanding the fundamental properties of the compound is the first step in designing an effective solubilization strategy.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| CAS Number | 29955-26-8 | [1] |

| Predicted XLogP3 | 3.2 | [1] |

| General Appearance | Off-white to pale yellow crystalline solid | [5] |

| Aqueous Solubility | Very low; described as "slightly soluble" or "partly soluble" in water for similar structures.[5][6] | |

| Organic Solvent Solubility | Soluble in organic solvents like ethanol, acetone, and methanol.[5][6] |

Section 2: Initial Steps & Best Practices

Q3: I'm seeing particles, cloudiness, or an oil-like film in my aqueous preparation. What are the first things I should check?

A: Before attempting advanced solubilization techniques, it's crucial to rule out basic experimental issues:

-

Confirm Concentration: You may be attempting to create a solution that is far above the compound's intrinsic aqueous solubility limit.

-